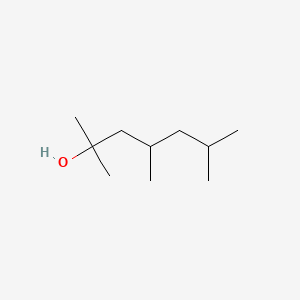
2,4,6-Trimethylheptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethylheptan-2-ol is an organic compound with the molecular formula C10H22O. It is a branched alcohol, characterized by the presence of three methyl groups attached to a heptane backbone. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trimethylheptan-2-ol can be synthesized through several methods. One common approach involves the alkylation of 2-heptanol with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of the corresponding ketone, 2,4,6-trimethylheptan-2-one. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylheptan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 2,4,6-trimethylheptan-2-one, using oxidizing agents like chromic acid or potassium permanganate.
Reduction: It can be reduced to form the corresponding alkane, 2,4,6-trimethylheptane, using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: 2,4,6-Trimethylheptan-2-one.
Reduction: 2,4,6-Trimethylheptane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2,4,6-Trimethylheptan-2-ol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethylheptan-2-ol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and cellular membranes, potentially affecting their function. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and membrane fluidity.
Comparison with Similar Compounds
2,4,6-Trimethylheptan-2-ol can be compared with other similar compounds, such as:
2,4,6-Trimethylheptane: A hydrocarbon with a similar structure but lacking the hydroxyl group.
2,4,6-Trimethylheptan-2-one: The corresponding ketone, which differs by the presence of a carbonyl group instead of a hydroxyl group.
2,4,6-Trimethylheptanoic acid: An acid derivative with a carboxyl group.
These compounds share structural similarities but differ in their functional groups, leading to distinct chemical and physical properties. The presence of the hydroxyl group in this compound makes it more reactive in certain chemical reactions and provides unique solubility and polarity characteristics.
Properties
CAS No. |
66256-47-1 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
2,4,6-trimethylheptan-2-ol |
InChI |
InChI=1S/C10H22O/c1-8(2)6-9(3)7-10(4,5)11/h8-9,11H,6-7H2,1-5H3 |
InChI Key |
VUZHXHGZVRACMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)CC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















